molecular formula C15H13NO2S B14368198 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one

2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one

Cat. No.: B14368198
M. Wt: 271.3 g/mol
InChI Key: UFRCVGYKFLXYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one: is a heterocyclic compound that features a benzothiazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-methoxyaniline with 2-chlorobenzoic acid, followed by cyclization in the presence of a sulfur source such as elemental sulfur or sodium sulfide. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may act by disrupting cell membrane integrity or inhibiting key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4H-1,4-benzothiazin-3-one
  • 2-(4-methylphenyl)-4H-1,4-benzothiazin-3-one
  • 2-(4-nitrophenyl)-4H-1,4-benzothiazin-3-one

Uniqueness

2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the electronic effects of the methoxy group can modulate the compound’s chemical reactivity, making it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14-15(17)16-12-4-2-3-5-13(12)19-14/h2-9,14H,1H3,(H,16,17)

InChI Key

UFRCVGYKFLXYLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.